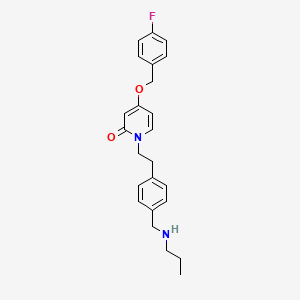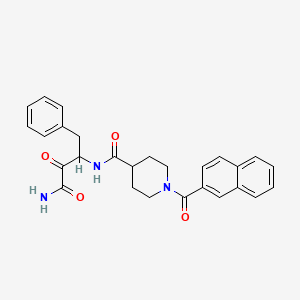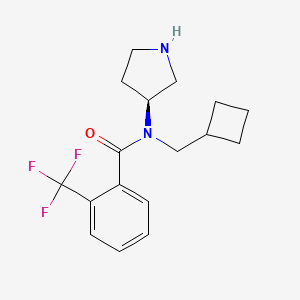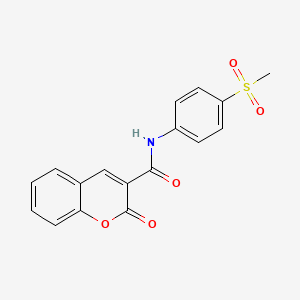![molecular formula C74H107N25O12 B10779786 H-[Trp-Arg-Nva-Arg-Tyr]2-NH2](/img/structure/B10779786.png)
H-[Trp-Arg-Nva-Arg-Tyr]2-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CHEMBL408891 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of CHEMBL408891 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
化学反应分析
Types of Reactions
CHEMBL408891 can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues in the peptide can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free cysteine residues .
科学研究应用
CHEMBL408891 has several scientific research applications, including:
Chemistry: Used as a tool compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of CHEMBL408891 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the biological context and the specific target being studied .
相似化合物的比较
Similar Compounds
CHEMBL123456: Another bioactive peptide with similar structural features.
CHEMBL789012: A peptide with comparable biological activity but different amino acid sequence.
Uniqueness
CHEMBL408891 is unique due to its specific amino acid sequence and the resulting biological activity. Its ability to interact with particular targets makes it a valuable tool in drug discovery and development .
属性
分子式 |
C74H107N25O12 |
|---|---|
分子量 |
1538.8 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C74H107N25O12/c1-3-13-52(92-65(106)54(19-9-31-85-71(77)78)91-62(103)49(75)37-43-39-89-50-17-7-5-15-47(43)50)64(105)95-57(22-12-34-88-74(83)84)68(109)98-59(36-42-25-29-46(101)30-26-42)69(110)99-60(38-44-40-90-51-18-8-6-16-48(44)51)70(111)96-55(20-10-32-86-72(79)80)66(107)93-53(14-4-2)63(104)94-56(21-11-33-87-73(81)82)67(108)97-58(61(76)102)35-41-23-27-45(100)28-24-41/h5-8,15-18,23-30,39-40,49,52-60,89-90,100-101H,3-4,9-14,19-22,31-38,75H2,1-2H3,(H2,76,102)(H,91,103)(H,92,106)(H,93,107)(H,94,104)(H,95,105)(H,96,111)(H,97,108)(H,98,109)(H,99,110)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)(H4,83,84,88)/t49-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |
InChI 键 |
QTWWWOBSQULXHE-MTVPJWGZSA-N |
手性 SMILES |
CCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N |
规范 SMILES |
CCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E,4E)-3-Methyl-5-[(1R,2S)-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-cyclopentyl]-penta-2,4-dienoic acid](/img/structure/B10779722.png)

![(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl neopentylcarbamate](/img/structure/B10779729.png)

![(8R)-8-[3-(2-Fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B10779742.png)

![1-Methyl-5-[5-methyl-2-oxo-5-(3-thienyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-7-yl]-1H-pyrrole-2-carbonitrile](/img/structure/B10779750.png)

![2-(4-{1-[3-(2-Chloro-phenoxy)-benzyl]-piperidin-4-ylcarbamoyl}-4-phenyl-piperidin-1-yl)-2-methyl-propionic acid](/img/structure/B10779799.png)
![4-fluoro-N-[2-fluoro-3-(1-methylpiperidine-4-carbonyl)phenyl]benzamide](/img/structure/B10779809.png)

![3-[(3-Aminophenyl)methyl]-5-phenoxy-1,3,4-oxadiazol-2-one](/img/structure/B10779822.png)
